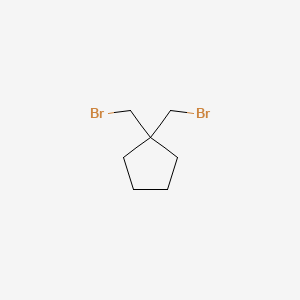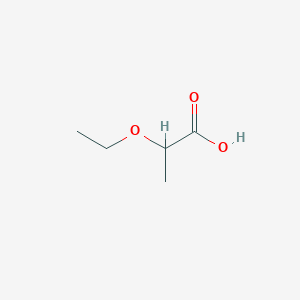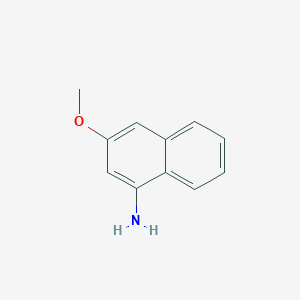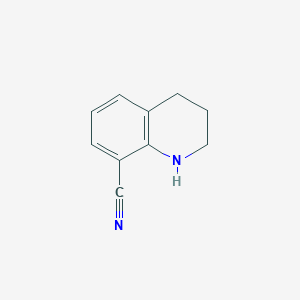
1,1-Bis(bromomethyl)cyclopentane
Descripción general
Descripción
1,1-Bis(bromomethyl)cyclopentane is a chemical compound with the molecular formula C7H12Br2 and a molecular weight of 255.98 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with a bromomethyl group attached to one of the carbon atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 250.2±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 47.8±0.3 cm3, a polarizability of 19.0±0.5 10-24 cm3, a surface tension of 42.6±3.0 dyne/cm, and a molar volume of 155.6±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Cyclopentane Derivatives and Synthesis : Cyclopentane-1,2-dione has been synthesized using various methods, and it serves as an intermediate in the creation of numerous organic compounds, including propellanes, iso-coumarones, and pyrazines. This indicates the potential of 1,1-Bis(bromomethyl)cyclopentane in synthetic organic chemistry (Wrobel & Cook, 1980).
Organometallic Chemistry : Studies have shown the preparation, characterization, and reactions of various organometallic compounds derived from this compound, highlighting its utility in creating complex molecular structures (Sommese et al., 1990).
Analytical Applications
- Spectrophotometric Reagent : Cyclopentane-1,3-dione bis(4-methylthiosemicarbazone) monohydrochloride, a derivative, has been used as a spectrophotometric reagent for the determination of trace amounts of bromate, demonstrating its application in analytical chemistry (Ceba et al., 1983).
Polymer Chemistry
- Polymer Synthesis : The compound has been employed in the synthesis of heat-resistant co-poly(ester-amide)s containing the cyclopentylidene moiety, showing its significance in the development of new materials (Ankushrao et al., 2017).
Catalysis
- Copper-Catalyzed Amination : N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, another derivative, has been used as a ligand for copper-catalyzed amination of aryl halides, indicating its role in catalytic processes (Jiang et al., 2020).
Propiedades
IUPAC Name |
1,1-bis(bromomethyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2/c8-5-7(6-9)3-1-2-4-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHACFZDNHHZUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505726 | |
| Record name | 1,1-Bis(bromomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68499-28-5 | |
| Record name | 1,1-Bis(bromomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)

